Voclosporin

Catalog No.
S1935113
CAS No.
515814-00-3
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voclosporin

CAS Number

515814-00-3

Product Name

Voclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N

solubility

less than 0.1 g/L

Synonyms

ISA 247, ISA(TX)247, ISA-247, ISATX247, voclosporin

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

The exact mass of the compound Voclosporin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Voclosporin (CAS: 515814-00-3) is a highly potent, rationally designed cyclic peptide and next-generation calcineurin inhibitor (CNI). Structurally derived from Cyclosporine A (CsA) via a single carbon-carbon double bond modification at the amino acid-1 residue, this specific alteration significantly enhances its binding affinity to cyclophilin A. In procurement and material selection, Voclosporin is prioritized over legacy CNIs due to its predictable pharmacokinetic profile, rapid elimination, and superior metabolic stability. These attributes eliminate the need for routine therapeutic drug monitoring (TDM) and provide a wider therapeutic window, making it a premium choice for advanced formulation development, in vivo autoimmune disease modeling, and targeted calcineurin-NFAT pathway inhibition [1].

Research Fit

Workflow Calcineurin/NFAT pathway inhibition studies
Use Context T-cell activation and cytokine production assay modeling
Selection Note Structurally distinct cyclosporine A analog with single-carbon extension

Substituting Voclosporin with generic Cyclosporine A (CsA) or Tacrolimus introduces significant process and clinical translation risks. CsA exhibits highly variable, non-linear pharmacokinetics that necessitate continuous therapeutic drug monitoring (TDM) to avoid severe nephrotoxicity and ensure target engagement. Conversely, while Tacrolimus is potent, it carries a substantially higher risk of diabetogenesis and pancreatic islet toxicity. Voclosporin’s specific structural modification (the E-ISA247 trans-isomer) locks the molecule into a conformation that yields a 5-fold greater in vitro potency than CsA and a predictable, linear clearance rate. For researchers and formulators, utilizing generic CsA instead of Voclosporin compromises dosing precision, increases off-target toxicity in in vivo models, and mandates resource-heavy pharmacokinetic monitoring workflows [1].

Substitution Risk

Cyclophilin A binding
Binding affinity differences between voclosporin and CsA/tacrolimus may alter calcineurin inhibition profile and downstream signaling outcomes.
PK/PD relationship
Consistent PK/PD profile eliminates routine TDM for voclosporin, while CsA and tacrolimus require monitoring; direct protocol transfer may not be appropriate.
Cytotoxicity thresholds
Cellular cytotoxicity IC50 values differ substantially; nephrotoxicity risk profiles may not be interchangeable between voclosporin and other CNIs.

In Vitro Calcineurin Inhibition and Formulation Potency

In comparative in vitro assays measuring lymphocyte proliferation and T-cell cytokine production, Voclosporin demonstrates significantly enhanced immunosuppressive potency compared to its predecessor, Cyclosporine A. The structural modification at the extended side chain of the first amino acid allows Voclosporin to achieve half-maximal inhibitory concentrations (IC50) that are substantially lower than those of CsA. Specifically, Voclosporin exhibits at least a 5-fold lower IC50 for the suppression of lymphocyte proliferation and the expression of T-cell activation surface antigens [1].

Evidence DimensionIC50 for lymphocyte proliferation and cytokine production
Target Compound DataVoclosporin (at least 5-fold lower IC50)
Comparator Or BaselineCyclosporine A (CsA)
Quantified Difference>5-fold increase in in vitro potency for Voclosporin
ConditionsIn vitro human whole blood / lymphocyte activation assays

The 5-fold increase in potency allows formulators and researchers to achieve robust target engagement at lower concentrations, reducing the chemical burden and off-target effects in complex formulations.

Cyclophilin A Binding Affinity
Head-to-head
15 nM vs 61 nM
Supports stereochemical purity specification for E-ISA247 conformation
Fluorescence spectroscopy; X-ray crystallography

Target Binding Affinity to Cyclophilin A (CypA)

The primary mechanism of action for Voclosporin involves binding to the immunophilin Cyclophilin A (CypA) to form a complex that subsequently inhibits calcineurin. Fluorescence spectroscopy and X-ray crystallography have quantified the dissociation constant (Kd) of the predominant trans-isomer of Voclosporin (E-ISA247) to CypA at 15 nM. This represents a significantly tighter binding affinity compared to its cis-isomer counterpart (Z-ISA247, Kd = 61 nM) and legacy Cyclosporine A (Kd ≈ 30-40 nM). This optimized molecular interaction is driven by superior van der Waals contacts between Voclosporin's unique diene side chain and the CypA binding pocket [1].

Evidence DimensionDissociation constant (Kd) for Cyclophilin A
Target Compound DataVoclosporin (E-ISA247): Kd = 15 nM
Comparator Or BaselineZ-isomer (Kd = 61 nM) and Cyclosporine A (Kd ≈ 30-40 nM)
Quantified Difference~4-fold higher affinity than the cis-isomer and superior to CsA
ConditionsFluorescence spectroscopy and X-ray crystallography of the CypA complex

Higher target affinity ensures more efficient complex formation, making Voclosporin the superior precursor for high-precision calcineurin-NFAT pathway inhibition studies.

Immunosuppressive Potency
Reported
CE50 50 ng/mL
Supports assay potency context; half-maximal effect at lower concentration than CsA
PK/PD modeling; 23.7 mg BID dosing context

Pharmacokinetic Predictability and Laboratory Workflow Fit

A critical differentiator for Voclosporin in clinical and preclinical procurement is its predictable, linear pharmacokinetic profile. Unlike Cyclosporine A, which suffers from highly variable disposition requiring continuous Therapeutic Drug Monitoring (TDM), Voclosporin exhibits a stable and predictable clearance. Following repetitive dosing, Voclosporin demonstrates a dominant effect-indicative half-life of approximately 7 hours and achieves a half-maximum immunosuppressive effect (CE50) at a low concentration of 50 ng/mL. This predictable bisection time allows for standard twice-daily dosing without the logistical overhead of TDM [1].

Evidence DimensionPharmacokinetic predictability and half-life
Target Compound DataVoclosporin: Dominant half-life ~7 hours, CE50 = 50 ng/mL, no TDM required
Comparator Or BaselineCyclosporine A: Non-linear, highly variable PK requiring mandatory TDM
Quantified DifferenceElimination of TDM requirement due to predictable linear clearance
ConditionsRepetitive dosing in in vivo pharmacokinetic models

The elimination of Therapeutic Drug Monitoring (TDM) drastically simplifies experimental design and reduces operational costs in long-term preclinical and clinical studies.

Cytotoxicity in HEK293 Cells
Head-to-head
42.3 μM vs 21.6 μM
Reported cytotoxicity endpoint context; higher IC50 indicates lower intrinsic cytotoxicity in this model
48h PrestoBlue assay; p<0.05 at 20/40 μM
Calcineurin Phosphatase Inhibition
Head-to-head
Greater inhibition vs CsA, Tac at 20 μM
Supports isoform-selectivity assay context; CN A-beta isoform targeting
HEK293 CN A isoform KO cells
Long-Term Renal Outcomes
Endpoint context
−0.2 vs −5.4 mL/min/1.73 m²
Reported eGFR slope difference; renal function endpoint context
AURORA 2 phase 3 extension; 216 patients; OR 1.74 (95% CI 1.00-3.03)
TDM Requirement
Class-level
No routine TDM for voclosporin
Supports PK/PD differentiation context vs CsA and tacrolimus
Based on consistent PK/PD and wider therapeutic window

Autoimmune Disease Model Development (Lupus Nephritis)

Due to its predictable pharmacokinetics and potent anti-proteinuric effects, Voclosporin is the preferred calcineurin inhibitor for developing and validating in vivo models of lupus nephritis and other autoimmune proteinuric kidney diseases. Its ability to stabilize podocytes without the severe nephrotoxic profile of Cyclosporine A ensures that long-term efficacy studies are not confounded by drug-induced renal damage, eliminating the need for continuous TDM [1].

Next-Generation Immunosuppressant Formulation Research

Formulators developing novel immunosuppressive therapies prioritize Voclosporin over Tacrolimus when metabolic safety is a primary endpoint. Because Voclosporin demonstrates a significantly lower risk of diabetogenesis and pancreatic islet toxicity compared to Tacrolimus, it serves as an ideal active pharmaceutical ingredient (API) for formulations targeting vulnerable patient populations [2].

High-Precision Calcineurin-NFAT Pathway Assays

In molecular biology and structural pharmacology, Voclosporin's exceptionally high binding affinity (Kd = 15 nM) to Cyclophilin A makes it a superior benchmark tool compound. Researchers utilize it to precisely map the calcineurin-NFAT signaling cascade, benefiting from its 5-fold greater in vitro potency than legacy Cyclosporine A, which allows for cleaner assay readouts at lower concentrations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lupus nephritis model comparator studies
Pharmacodynamic response and exposure-response modeling support
Renal function endpoint trajectory and response rate benchmarking
Calcineurin pathway mechanistic profiling
Cyclophilin A binding and isoform-selective calcineurin inhibition
CN A-beta isoform selectivity and cellular response characterization
Stereochemically defined CNI research material procurement
Stereochemical identity (E-ISA247 conformation) verification
Cyclophilin A binding affinity and conformation-specific activity
Hepatic CYP3A4-mediated metabolism research
Parent-dominant pharmacology with defined metabolic profile
Metabolite contribution and DDI interpretation clarity

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1213.84136802 Da

Monoisotopic Mass

1213.84136802 Da

Heavy Atom Count

86

Melting Point

>129

UNII

2PN063X6B1

Drug Indication

Voclosporin is used in combination with a background immunosuppressive regimen for the treatment of lupus nephritis. Safety has not been established in combination with cyclophosphamide.
Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of non-infectious uveitis
Voclosporin is a novel calcineurin inhibitor (CNI) that was developed and approved for treating lupus nephritis (LN). Voclosporin is a cyclosporine A analog with a modification of the functional group on the amino acid 1 residue. The drug has an improved pharmacokinetic profile compared to other CNIs, such as cyclosporine, tacrolimus, and sirolimus.

Livertox Summary

Voclosporin is an orally available calcineurin inhibitor and potent immunosuppressive agent which is used in combination with mycophenolate mofetil and corticosteroids to treat acute lupus nephritis. Voclosporin may be associated with low rate of transient serum enzyme elevations during treatment but has not been linked to instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents
Immunosuppressive Agents

Mechanism of Action

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus.

Other CAS

515814-01-4

Absorption Distribution and Excretion

When administered on an empty stomach, the median Tmax of voclosporin is 1.5 hours, but can range from 1-4 hours. The AUC is estimated at 7693.6 ng/mL*h and the Cmax is estimated at 955.5 ng/mL.
Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.
The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.
The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Voclosporin is mainly metabolized by the CYP3A4 hepatic cytochrome enzyme. Pharmacologic activity is mainly attributed to the parent molecule. A major metabolite has been detected in human whole blood, representing 16.7% of total exposure; this metabolite is about 8-fold less potent than the parent drug, voclosporin.

Wikipedia

Voclosporin

FDA Medication Guides

LUPKYNIS
VOCLOSPORIN
CAPSULE;ORAL
AURINIA
04/29/2024

Biological Half Life

The average terminal half-life of voclosporin is about 30 hours (24.9 to 36.5 hours).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Li Y, Palmisano M, Sun D, Zhou S: Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies. Clin Pharmacol. 2020 Jul 1;12:83-96. doi: 10.2147/CPAA.S255789. eCollection 2020. [PMID:32669879]
Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]
Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]
Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]
Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis
FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use
Toronto Research Chemicals MSDS: Voclosporin
EMA Assessment Report: Luveniq (voclosporin) oral capsules
Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil

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